Enhanced Enantioselectivity in Methyl N-Acetamido Cinnamate Hydrogenation vs. BINAP
In rhodium-catalyzed asymmetric hydrogenation of methyl N-acetamido cinnamate, catalysts derived from 3,3′-disubstituted XylBINAP (DM-BINAP) ligands outperform the parent BINAP ligand . The (Sax)-DM-BINAP-derived catalyst achieved superior enantioselectivity compared to BINAP, XylBINAP, and previously reported 3,3′-disubstituted BINAP derivatives . This demonstrates that the 3,5-xylyl substitution pattern provides a distinct advantage in the hydrogenation of this specific substrate class [1].
| Evidence Dimension | Enantioselectivity (ee%) in methyl N-acetamido cinnamate hydrogenation |
|---|---|
| Target Compound Data | Not directly quantified for the Ru complex; Rh-DM-BINAP catalyst shows highest enantioselectivity among tested derivatives |
| Comparator Or Baseline | Rh-BINAP catalyst (lower ee); Rh-XylBINAP catalyst (intermediate performance) |
| Quantified Difference | (Sax)-DM-BINAP outperforms BINAP and XylBINAP; exact ee differential not abstracted |
| Conditions | Rh-catalyzed asymmetric hydrogenation of substituted olefins; exact conditions in full text |
Why This Matters
This class-level inference indicates that the DM-BINAP ligand framework, when applied to ruthenium-catalyzed hydrogenations, can confer enantioselectivity advantages over unsubstituted BINAP in specific substrate contexts, informing catalyst selection for dehydroamino acid derivative hydrogenation.
- [1] Rankic, D. A.; Parvez, M.; Keay, B. A. Tetrahedron: Asymmetry 2012, 23, 1547-1553. 3,3′-Substituted BINAP derivatives containing C-bound substituents: applications in asymmetric hydrogenation reactions. View Source
